5-Benzoyl-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid
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Overview
Description
5-Benzoyl-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid is a heterocyclic compound that features an imidazo[4,5-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid typically involves the cyclization of histamine with benzaldehyde, followed by Pictet-Spengler cyclization using a suitable aldehyde or ketone under basic conditions . The reaction conditions often include refluxing in toluene or other suitable solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Benzoyl-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the imidazo[4,5-c]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Benzoyl-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5-Benzoyl-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid involves its interaction with molecular targets such as protein kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events . This inhibition can disrupt various cellular pathways, leading to therapeutic effects in conditions like cancer and neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
- 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride
Uniqueness
5-Benzoyl-3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid is unique due to its benzoyl and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
5-benzoyl-3-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-17-9-16-11-7-8-18(13(12(11)17)15(20)21)14(19)10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVWSQNEEJFVKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(N(CC2)C(=O)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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